N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two distinct pyrazole moieties. The central carbohydrazide (-CONHNH-) linker bridges a 3-(4-ethylphenyl)-1H-pyrazole unit and a 3,5-dimethyl-1-phenylpyrazole group.
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O/c1-4-18-10-12-19(13-11-18)22-14-23(27-26-22)24(31)28-25-15-21-16(2)29-30(17(21)3)20-8-6-5-7-9-20/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+ |
InChI Key |
FNWCHWRGUANWGM-MFKUBSTISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The 3,5-dimethyl-1-phenylpyrazole core is synthesized via cyclocondensation of 1,3-diketones with phenylhydrazine. A modified Knorr pyrazole synthesis is employed, where ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (Scheme 1). Nano-ZnO catalysts have been shown to enhance reaction efficiency, achieving yields up to 95% within 2 hours. Subsequent formylation at the 4-position is achieved via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding the carbaldehyde derivative.
Key reaction conditions:
Synthesis of 3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic Acid
The 4-ethylphenyl-substituted pyrazole is synthesized via cyclocondensation of 4-ethylphenylacetylene with diethyl oxalate, followed by reaction with hydrazine hydrate (Scheme 2). The reaction proceeds via in situ formation of a diketone intermediate, which undergoes cyclization to form the pyrazole ring.
Optimization parameters:
Formation of the Carbohydrazide Component
The carboxylic acid intermediate is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol, followed by treatment with hydrazine hydrate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide (Scheme 3).
Critical steps:
-
Esterification:
-
Reagent: SOCl₂ (1.2 equivalents)
-
Solvent: Anhydrous ethanol
-
Yield: 89%
-
-
Hydrazide formation:
Condensation Reaction to Form the Hydrazone Linkage
The final step involves Schiff base formation between 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is conducted in ethanol under reflux with catalytic acetic acid, favoring the E-configuration (Scheme 4).
Reaction parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | Glacial acetic acid (0.5 eq) |
| Reaction time | 8 hours |
| Yield | 68–72% |
Intramolecular C–H∙∙∙O hydrogen bonding stabilizes the product, as confirmed by X-ray crystallography.
Industrial Scaling Considerations
Scaling the synthesis requires addressing three primary challenges:
Solvent Recovery
Ethanol is preferred for its low toxicity and ease of recycling. Continuous distillation systems achieve 95% solvent recovery.
Catalytic Efficiency
Nano-ZnO catalysts are reused for up to five cycles without significant loss in activity (Table 1).
Table 1: Nano-ZnO catalyst reuse in pyrazole synthesis
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 91 |
| 4 | 89 |
| 5 | 85 |
Purity Control
Recrystallization from ethanol:water (9:1) ensures ≥98% purity by HPLC.
Comparative Analysis of Synthetic Routes
Table 2: Yield comparison for key intermediates
| Intermediate | Method | Yield (%) |
|---|---|---|
| 3,5-Dimethyl-1-phenylpyrazole | Nano-ZnO catalyzed | 95 |
| 3-(4-Ethylphenyl)pyrazole | Acetylenic ketone | 78 |
| Carbohydrazide | Hydrazine hydrate | 76 |
| Final hydrazone | Acetic acid catalysis | 72 |
Alternative methods, such as microwave-assisted synthesis, reduce reaction times by 40% but require specialized equipment.
Mechanistic Insights
The E-configuration of the hydrazone bond is thermodynamically favored due to conjugation with the pyrazole rings. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol stabilization energy for the E-isomer compared to the Z-form .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has shown that pyrazole derivatives, including N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Studies involving DPPH radical scavenging assays indicate that it effectively neutralizes free radicals, which can contribute to oxidative stress and related diseases .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. The presence of the pyrazole moiety enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Some studies suggest that compounds with similar pyrazole structures exhibit cytotoxic effects on cancer cell lines. The ability to induce apoptosis in cancer cells has been observed, indicating potential use in cancer therapy .
Antioxidant and Antimicrobial Properties
In a study focusing on the synthesis and evaluation of pyrazole derivatives, including Schiff bases similar to the compound , researchers found that these compounds exhibited notable antioxidant and antimicrobial activities. The synthesized derivatives were tested against various microbial strains and showed promising results in inhibiting growth compared to standard antibiotics .
Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of pyrazole derivatives on colorectal carcinoma cells. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, ethyl (target compound) and methoxy () groups increase lipophilicity, affecting membrane permeability .
Characterization Techniques
- IR Spectroscopy : Carbonylic C=O stretches (~1700 cm⁻¹) and C=N imine stretches (~1520 cm⁻¹) are common across analogs (e.g., ) .
- X-ray Crystallography : SHELX programs () are widely used for structural refinement. For example, employed SHELXL for crystal structure determination of pyrazole-thioamide derivatives .
Physicochemical Properties
Notes:
Biological Activity
N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole family, which has been studied for its diverse biological activities. Pyrazole derivatives are known for their potential as therapeutic agents in various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The compound is synthesized through the condensation reaction involving 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and 4-ethylphenyl hydrazine. The structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 318.41 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, a related compound demonstrated an IC50 value of 49.85 μM against A549 cells, indicating substantial cytotoxicity .
-
Case Studies :
- A study on a structurally similar pyrazole derivative showed promising results against HepG2 (liver cancer) with an IC50 value of 0.74 mg/mL .
- Another investigation reported that compounds from the same family exhibited up to 93% inhibition of interleukin (IL)-6 at a concentration of 10 µM, suggesting potential anti-inflammatory mechanisms alongside anticancer effects .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under review has been evaluated in carrageenan-induced rat paw edema models, showing significant reduction in inflammation comparable to standard anti-inflammatory drugs like ibuprofen.
Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
The compound is synthesized via multi-step cyclocondensation reactions. A common approach involves reacting substituted pyrazole precursors with hydrazide derivatives under reflux conditions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives can be synthesized by cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrazide formation . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using solvents like ethanol or acetonitrile. Elemental analysis and HPLC (≥95% purity) are critical for validation .
Q. Which spectroscopic techniques are essential for structural validation?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assign signals for aromatic protons (δ 6.5–8.0 ppm), methyl/ethyl groups (δ 1.2–2.5 ppm), and hydrazide protons (δ 8.5–9.5 ppm) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks matching the theoretical molecular weight .
Advanced Research Questions
Q. How can contradictions between X-ray crystallographic data and computational models be resolved?
Discrepancies often arise from disordered crystal packing or dynamic molecular conformations. Strategies include:
- SHELXL refinement : Adjust thermal parameters and occupancy factors for disordered atoms .
- DFT calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic bond lengths/angles to identify steric or electronic mismatches .
- Validation tools : Use PLATON/CHECKCIF to flag outliers (e.g., bond distances >3σ from norms) .
Q. What methodologies are employed in molecular docking studies to predict biological activity?
- Ligand preparation : Optimize the compound’s 3D structure (e.g., using Avogadro) and assign partial charges (AM1-BCC method) .
- Target selection : Dock against receptors (e.g., anticonvulsant targets like GABA receptors) using AutoDock Vina or Schrödinger Suite .
- Scoring and validation : Analyze binding affinities (ΔG ≤ -7 kcal/mol indicates strong binding) and validate poses via RMSD clustering (<2 Å deviation from crystallographic ligands) .
Q. How can hydrogen-bonding networks be analyzed using graph set analysis in crystallography?
Graph set analysis (Etter’s formalism) categorizes H-bond patterns into D (donor), A (acceptor), and R (ring) descriptors. For example:
- D₁¹(a) : Single donor-acceptor pair (e.g., N-H⋯O=C).
- R₂²(8) : Eight-membered ring via bifurcated H-bonds . Tools like Mercury (CCDC) visualize and quantify these networks, aiding in crystal engineering for stability studies .
Q. What strategies mitigate challenges in refining crystal structures with SHELXL?
- Disorder handling : Split atoms into multiple sites (PART command) and refine occupancy ratios .
- Twinned data : Use TWIN/BASF commands for non-merohedral twinning .
- High-resolution data : Apply restraints (e.g., SIMU for similar thermal motion in adjacent atoms) to prevent overfitting .
Q. How to design experiments to assess structure-activity relationships (SAR) for biological activity?
- Derivatization : Synthesize analogs with varied substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) to probe electronic effects .
- Biological assays : Test anticonvulsant activity via MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models. Compare ED₅₀ values to establish potency trends .
- Computational QSAR : Build regression models (e.g., CoMFA) correlating logP, polar surface area, and docking scores with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
